Imidazole-5-carboxamide, 4-acetamido-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Role in Organic Synthesis

Potential for Medicinal Chemistry

Research Availability

Currently, there is limited scientific literature available on the specific research applications of 4-Acetamido-1H-imidazole-5-carboxamide. However, commercial suppliers of this compound often focus on its use in custom antibody labeling (source: ). This suggests a potential application in the field of immunochemistry, although more research is needed to confirm this.

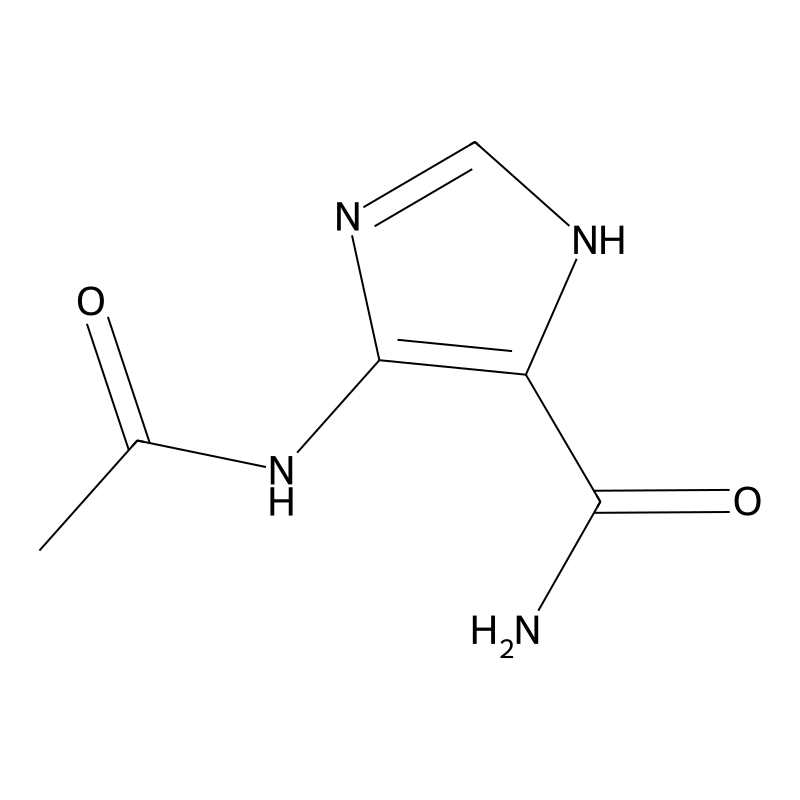

Imidazole-5-carboxamide, 4-acetamido- is a chemical compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. It is classified under the imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound features an imidazole ring substituted with a carboxamide and an acetamido group, which contributes to its unique chemical properties and potential therapeutic effects. Its CAS registry number is 91026-74-3, and it is also known as 4-(acetylamino)-1H-imidazole-5-carboxamide .

- Substitution Reactions: The acetamido group can be modified or replaced by other substituents under suitable conditions.

- Oxidation and Reduction: The compound may undergo oxidation reactions to form more complex derivatives or reduction reactions that convert it into amine forms. Common reagents for these transformations include hydrogen peroxide for oxidation and sodium borohydride for reduction.

- Cyclization: The imidazole ring can engage in cyclization reactions, leading to the formation of fused heterocycles that may exhibit enhanced biological activity.

Imidazole derivatives, including Imidazole-5-carboxamide, 4-acetamido-, have been studied for their biological properties. This compound shows potential as:

- Antimicrobial Agent: Research indicates that imidazole derivatives can inhibit the growth of various bacteria and fungi.

- Enzyme Inhibitor: The compound may interact with specific enzymes, thereby modulating biochemical pathways relevant to diseases. For instance, it could act as an inhibitor in metabolic pathways involving purine synthesis .

- Anticancer Properties: Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The synthesis of Imidazole-5-carboxamide, 4-acetamido- typically involves several steps:

- Formation of Imidazole Ring: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to form the imidazole structure.

- Acetylation: The introduction of the acetamido group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.

- Carboxamidation: The carboxamide group can be introduced via reactions involving carboxylic acids or their derivatives under appropriate conditions.

These methods often require careful control of reaction conditions to optimize yield and purity .

Imidazole-5-carboxamide, 4-acetamido- has several notable applications:

- Pharmaceutical Development: Due to its biological activity, this compound is explored as a lead structure for developing new drugs targeting infections and cancer.

- Biochemical Research: It serves as a tool in studying enzyme mechanisms and metabolic pathways.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agrochemicals aimed at controlling plant pathogens.

Interaction studies involving Imidazole-5-carboxamide, 4-acetamido- focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to assess these interactions. Preliminary findings suggest that this compound may effectively bind to certain enzyme active sites, inhibiting their function and thus altering metabolic processes .

Several compounds share structural similarities with Imidazole-5-carboxamide, 4-acetamido-, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminoimidazole-5-carboxamide | C4H6N4O | Known for its role in purine metabolism |

| 5-Aminoimidazole-4-carboxylic acid | C4H6N4O2 | Exhibits strong enzyme inhibition properties |

| 4-Aminoimidazole | C3H5N3 | Simpler structure with distinct biological activities |

| 2-Acetamidoimidazole | C4H6N4O | Potential use in anti-inflammatory applications |

Uniqueness

Imidazole-5-carboxamide, 4-acetamido- stands out due to its specific substitution pattern on the imidazole ring, which enhances its solubility and biological activity compared to other similar compounds. Its dual functional groups (carboxamide and acetamido) enable versatile reactivity and potential therapeutic applications not found in simpler imidazoles .